molecular formula C18H24N4O2 B2739390 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide CAS No. 2034293-18-8

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide

Cat. No.: B2739390
CAS No.: 2034293-18-8
M. Wt: 328.416
InChI Key: JCWZIXCUAFJQNY-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide (CAS 2034293-18-8) is a chemical compound with a molecular formula of C18H24N4O2 and a molecular weight of 328.41 g/mol . This molecule features a pyrazole core, a heterocyclic ring system recognized as a pharmacologically important active scaffold in medicinal chemistry . Pyrazole derivatives are a significant area of research due to their diverse biological activities and are found in compounds with a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, anticancer, and antidepressant agents . The specific research applications of this compound are yet to be fully characterized, making it a candidate for exploration in various drug discovery and chemical biology programs. The structural motif of a carboxamide linker, as seen in this molecule, is common in the design of bioactive compounds and pharmaceutical agents. For instance, pyrazole-4-carboxamide derivatives have been investigated for their potent antifungal activity, with studies showing they can disrupt mitochondrial function in pathogens by targeting key enzymes in the respiratory chain . Furthermore, similar pyrazole-carboxamide hybrids have been developed and optimized for their potent antimalarial activity . Researchers can utilize this compound as a building block or a core structure for developing novel bioactive molecules or as a reference standard in pharmacological studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-14-17(16-6-4-3-5-7-16)15(2)22(20-14)9-8-19-18(23)21-10-12-24-13-11-21/h3-7H,8-13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWZIXCUAFJQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)N2CCOCC2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution.

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable halogenated compound.

    Coupling of the Pyrazole and Morpholine Rings: The pyrazole and morpholine rings are coupled using a suitable linker, such as an ethyl group, under basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or morpholine rings.

    Reduction: Reduced derivatives, potentially leading to the formation of alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Anticancer Potential

Numerous studies have indicated the anticancer properties of pyrazole derivatives, including N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide. Research has shown that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (μM)
This compoundMCF70.46 ± 0.04
N-(2-(3,5-dimethylpyrazol-1-yl)ethyl)-4-methylpiperazineA3754.2
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25

These findings suggest that the compound may inhibit critical pathways involved in cancer cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Compound Microorganism Inhibition Zone (mm)
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)morpholineE. coli30
N-(2-(3,5-dimethylpyrazol-1-yl)ethyl)carboxamideStaphylococcus aureus28

These results indicate the potential for developing new antimicrobial agents based on this compound's structure .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of pyrazole derivatives has shown promising results. Compounds similar to N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine are believed to inhibit specific enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to N-(2-(3,5-dimethylpyrazol)) exhibited remarkable potency against MCF7 breast cancer cells with IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

Research published in Molecules highlighted the antimicrobial action of related compounds against common pathogens, establishing their potential as effective treatments for bacterial infections .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrazole-Based Derivatives

Pyrazole derivatives are well-documented in pharmaceutical research. For example:

  • 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () shares a pyrazole backbone but lacks the morpholine-carboxamide group.
  • 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one () introduces a ketone substituent instead of a carboxamide, which may alter electronic properties and hydrogen-bonding capacity.
Feature Target Compound 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
Pyrazole Substitution 3,5-Dimethyl, 4-phenyl 3-(4-Fluorophenyl), 5-phenyl, 4,5-dihydro
Functional Group Morpholine-4-carboxamide Aldehyde
Aromaticity Fully aromatic Partially saturated (dihydro-pyrazoline)
Potential Bioactivity Enhanced solubility (morpholine) Reduced metabolic stability (aldehyde)

Morpholine-Carboxamide Derivatives

Morpholine-carboxamide groups are critical in modulating pharmacokinetics. For instance:

  • bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate (–7) is a dimeric structure with two morpholine-carboxamide units. Its fumarate salt form improves solubility but introduces complexity in synthesis and purification compared to the monomeric target compound.
  • N-(3-Morpholinopropyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide () replaces pyrazole with a pyrrole ring and includes a phenylacetyl group. This substitution may influence target selectivity in enzyme inhibition studies.
Feature Target Compound bis[...]fumarate
Morpholine Linkage Ethyl chain Aminoethyl chain
Counterion None Fumarate
Molecular Complexity Monomeric Dimeric
Toxicity Data Not studied (inferred from analogs) Limited toxicological data available

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a synthetic organic compound belonging to the pyrazole family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazole ring substituted with dimethyl and phenyl groups .
  • An ethyl linker connecting to a morpholine moiety.
  • A carboxamide functional group , which is crucial for its biological activity.
PropertyValue
IUPAC NameN-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]morpholine-4-carboxamide
Molecular FormulaC19H24N4O2
Molecular Weight344.42 g/mol
CAS Number2034551-84-1

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions may include:

  • Enzyme inhibition , particularly in pathways associated with inflammation and cancer.
  • Receptor binding , influencing various signaling pathways that regulate cell growth and apoptosis.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activities, including:

Anti-Cancer Properties

Studies have demonstrated that derivatives of pyrazole compounds, including the target compound, show promising results against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has been tested against several cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer), showing IC50 values indicating effective growth inhibition.
Cell LineIC50 (µM)
MCF73.79
A54926
HepG217.82

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common in pyrazole derivatives. Research indicates that such compounds can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • A study reported significant cytotoxic effects on MCF7 cells with an IC50 value of 3.79 µM, indicating strong potential for breast cancer treatment .
    • Another study highlighted the ability of the compound to induce apoptosis in A549 lung cancer cells, demonstrating its role in promoting programmed cell death .
  • Mechanistic Studies :
    • Investigations into the mechanism revealed that the compound interacts with specific kinases involved in cell cycle regulation, providing insights into its anticancer effects .
  • Therapeutic Applications :
    • Research has suggested that this compound could be developed into a therapeutic agent for treating inflammatory diseases and various cancers due to its dual action on both inflammation and tumor growth .

Q & A

Q. Key Parameters :

  • Temperature control (60–80°C for cyclocondensation).
  • Solvent choice (e.g., DMF for nucleophilic substitutions, THF for coupling reactions).
  • Catalysts (e.g., Pd for cross-coupling steps) .

Basic: How is structural integrity confirmed post-synthesis?

Answer:
Characterization employs:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm, morpholine carboxamide carbonyl at ~170 ppm) .
    • IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • Elemental Analysis : Verifies C, H, N percentages within 0.4% of theoretical values .

Advanced: How can reaction yields be optimized for this compound?

Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Tuning : Pd(PPh₃)₄ improves coupling efficiency in pyrazole-ethyl bond formation .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions in cyclocondensation .

Q. Example SAR Table :

DerivativeR1 (Pyrazole)R2 (Linker)IC₅₀ (µM)
Parent Compound3,5-dimethylEthyl12.3
Fluorinated Analog3-F,5-ClEthyl8.7
Piperazine Carboxamide3,5-dimethylPropyl18.9

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